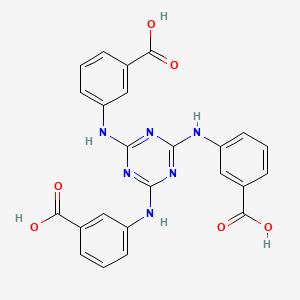

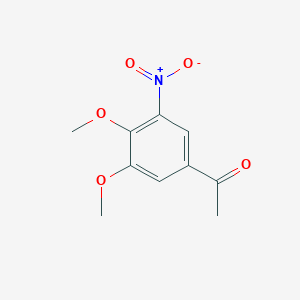

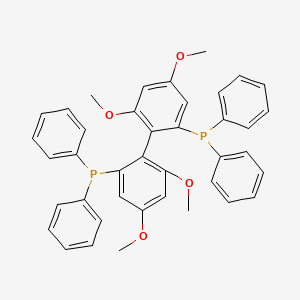

![molecular formula C21H16BN3O2 B3177217 (3-([2,2':6',2''-Terpyridin]-4'-yl)phenyl)boronic acid CAS No. 1384573-25-4](/img/structure/B3177217.png)

(3-([2,2':6',2''-Terpyridin]-4'-yl)phenyl)boronic acid

Descripción general

Descripción

“(3-([2,2’:6’,2’‘-Terpyridin]-4’-yl)phenyl)boronic acid”, also known as L1Bor, is a boronic acid compound . It has the molecular formula C21H16BN3O2 . This compound has attracted significant attention in the scientific community due to its unique properties and potential applications in various fields of research and industry.

Molecular Structure Analysis

The molecular structure of this compound consists of a terpyridinyl group attached to a phenyl group through a boronic acid group . The molecular weight is 353.18 g/mol .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 589.7±60.0 °C at 760 mmHg, and a flash point of 310.4±32.9 °C . It has 5 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds . The polar surface area is 79 Å2 .Aplicaciones Científicas De Investigación

Metallo-Supramolecular Structures

Due to its three near-coplanar nitrogen donor atoms, 2,2′:6′,2′′;-terpyridine (a component of the compound) serves as a metal-binding domain. Applications include:

- Metallo-Supramolecular Structures : Formation of metal complexes with potential applications in materials science and catalysis .

Functional Dyes

The synthesis of phenyl boronic acid-containing BODIPY dyes demonstrates the versatility of this compound. These modular and functional dyes combine the receptor-like ability of the PBA moiety with the 3,5-dichloro-BODIPY derivatives .

Multistimuli-Responsive Hydrogels

Researchers have developed hydrogels using 2-FPBA (a boronic acid derivative). These hydrogels exhibit potent antitumor activity by forming guanosine quadruplexes connected to aminoglycosides via 2-FPBA as the linker .

Suzuki–Miyaura Coupling

Boron reagents, including boronic acids, play a crucial role in Suzuki–Miyaura coupling reactions. These reactions are mild, functional group tolerant, and environmentally benign. Boron reagents rapidly transmetalate with palladium complexes, making them valuable in organic synthesis .

Mecanismo De Acción

Target of Action

The primary target of (3-([2,2’:6’,2’‘-Terpyridin]-4’-yl)phenyl)boronic acid is Cocaine esterase . Cocaine esterase is an enzyme that hydrolyzes cocaine to benzoate and ecgonine methyl ester . This enzyme is crucial for the metabolism of cocaine and plays a significant role in the detoxification process .

Mode of Action

The compound interacts with its target, Cocaine esterase, by binding to it . .

Biochemical Pathways

It is known that boronic acids, such as (3-([2,2’:6’,2’‘-terpyridin]-4’-yl)phenyl)boronic acid, are mild lewis acids and are generally stable . They are important in organic synthesis .

Pharmacokinetics

Phenylboronic acid, a related compound, is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . This solubility profile could impact the bioavailability of the compound.

Result of Action

It has been reported that phenyl boronic acid containing bodipy dyes, which are synthesized using phenyl boronic acid, have potential bioanalytical applicability . These dyes have been used to measure the binding to glycan chains of antibodies by a Quartz Crystal Microbalance (QCM) .

Action Environment

The action of (3-([2,2’:6’,2’‘-Terpyridin]-4’-yl)phenyl)boronic acid can be influenced by environmental factors. For instance, phenylboronic pinacol esters, which are related compounds, are only marginally stable in water . This suggests that the stability and efficacy of (3-([2,2’:6’,2’‘-Terpyridin]-4’-yl)phenyl)boronic acid could also be influenced by the presence of water and other environmental factors.

Propiedades

IUPAC Name |

[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BN3O2/c26-22(27)17-7-5-6-15(12-17)16-13-20(18-8-1-3-10-23-18)25-21(14-16)19-9-2-4-11-24-19/h1-14,26-27H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESBJWJZTPVJDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

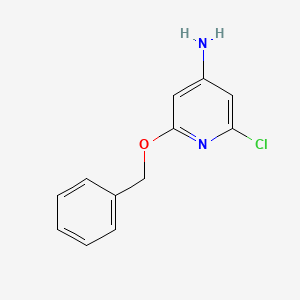

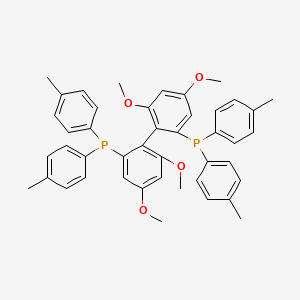

![4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline](/img/structure/B3177183.png)

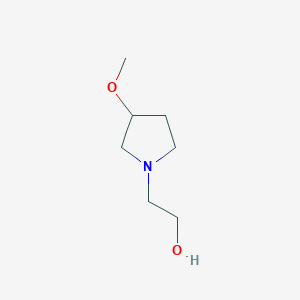

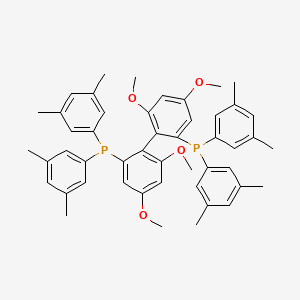

![(11bR)-4-Hydroxy-2,6-bis(4-methoxyphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B3177192.png)

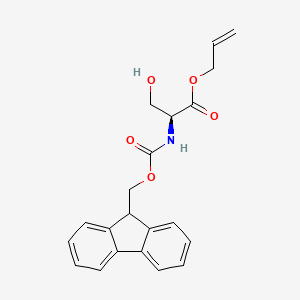

![[1-(2S,5S)-2,5-Dimethylphospholanyl]-[2-(2S,5S)-2,5-dimethylphospholanyl-1-oxide]benzene](/img/structure/B3177200.png)